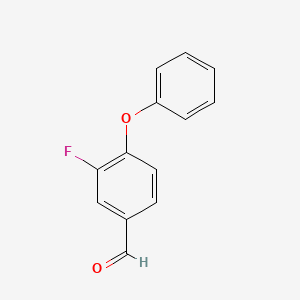

3-Fluoro-4-phenoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIJYMIFYKYSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654210 | |

| Record name | 3-Fluoro-4-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887576-87-6 | |

| Record name | 3-Fluoro-4-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde (CAS: 68359-57-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 4-Fluoro-3-phenoxybenzaldehyde, a versatile and high-value chemical intermediate. We will delve into its core chemical properties, reactivity, synthesis protocols, and critical applications, providing the field-proven insights necessary for its effective utilization in research and industrial settings.

Compound Identification and Physicochemical Properties

4-Fluoro-3-phenoxybenzaldehyde is an aromatic compound distinguished by three key functional groups: an aldehyde, a fluorine atom, and a phenoxy ether linkage.[1][2] The fluorine is positioned para to the aldehyde, while the phenoxy group is meta. This specific arrangement is crucial for its reactivity profile.

Caption: Chemical Structure of 4-Fluoro-3-phenoxybenzaldehyde.

Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 68359-57-9 | [3][4][5][6][7] |

| Molecular Formula | C₁₃H₉FO₂ | [3][5][6][8] |

| Molecular Weight | 216.21 g/mol | [3][5][8] |

| IUPAC Name | 4-fluoro-3-phenoxybenzaldehyde | [8] |

| Synonyms | 3-(Phenoxy)-4-fluoro-benzaldehyde, p-Fluoro-m-phenoxybenzaldehyde, 2-Fluoro-5-formyldiphenyl Ether | [1][5][9] |

| InChIKey | JDICMOLUAHZVDS-UHFFFAOYSA-N |[1][8] |

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to light yellow/orange clear liquid. Some sources report a white to pale yellow crystalline powder, likely dependent on purity and temperature. | [3][4][5][9] |

| Density | 1.209 - 1.23 g/mL at 20-25 °C | [3][7][9] |

| Boiling Point | 102-104 °C at 0.1 mmHg; 135 °C at 2 mmHg | [6][9][10] |

| Melting Point | 70-75 °C (Note: This may correspond to a specific polymorph, as many sources classify it as a liquid at STP) | [5] |

| Refractive Index | n20/D ≈ 1.5830 | [3][9] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, and DMSO. | [5] |

| Vapor Pressure | 0.000327 mmHg at 25 °C |[3] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 4-Fluoro-3-phenoxybenzaldehyde stems from the interplay of its functional groups. Understanding their individual contributions is key to predicting its behavior in chemical transformations.

-

Aldehyde Moiety : The core of its reactivity lies in the electrophilic carbonyl carbon of the aldehyde group (-CHO).[11] This site is highly susceptible to nucleophilic attack, making the compound an excellent substrate for a wide range of reactions, including condensations, oxidations, and reductions.[1][2]

-

Fluorine Substituent : The fluorine atom at the 4-position (para to the aldehyde) is a powerful modulator of the molecule's electronic properties. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I).[11] This effect decreases the electron density across the aromatic ring and, critically, on the carbonyl carbon, thereby enhancing its electrophilicity and overall reactivity compared to its non-fluorinated analog.[1][9][11]

-

Phenoxy Ether Group : The phenoxy group at the 3-position primarily influences the molecule's physical properties, such as its increased hydrophobicity and solubility in organic solvents.[1][9] It also introduces steric bulk, which can direct the regioselectivity of certain reactions.

Synthesis and Manufacturing Protocol

The industrial preparation of 4-Fluoro-3-phenoxybenzaldehyde is a multi-step process that requires careful control to achieve high yields and purity. The most common strategy involves a nucleophilic aromatic substitution, which necessitates the protection of the highly reactive aldehyde group to prevent unwanted side reactions.[3]

Caption: Common synthetic workflow for 4-Fluoro-3-phenoxybenzaldehyde.

Experimental Protocol: Acetal-Protected Synthesis

This protocol is a representative example derived from established patent literature.[6][10][12]

Step 1: Protection of 3-Bromo-4-fluorobenzaldehyde

-

To a reaction vessel, add 3-bromo-4-fluorobenzaldehyde (0.1 mol), ethylene glycol (0.11 mol), and a suitable solvent like toluene (100 mL).

-

Add trimethylchlorosilane (0.24 mol) to the mixture.

-

Heat the reaction mixture to 100 °C for 3 hours.

-

Causality: The aldehyde is protected as an acetal to prevent it from undergoing a Cannizzaro reaction (disproportionation into an alcohol and a carboxylic acid) under the basic conditions of the subsequent etherification step.[3]

-

-

After cooling to room temperature, wash the organic phase twice with ice-water.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent in vacuo.

-

Purify the resulting 3-bromo-4-fluoro-benzaldehyde ethylene acetal by vacuum distillation.[10]

Step 2: Copper-Catalyzed Etherification

-

In a separate, dry vessel under an inert atmosphere, prepare sodium phenolate.

-

Add the phenolate to a suitable diluent, along with a copper catalyst.

-

Heat the mixture to the target reaction temperature.

-

Slowly add the purified 3-bromo-4-fluoro-benzaldehyde ethylene acetal from Step 1.

-

Stir the mixture until the reaction is complete (monitored by GC or TLC).

Step 3: Deprotection via Acid Hydrolysis

-

Dissolve the crude 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal (0.1 mol) from Step 2 in a mixture of ethanol (60 mL) and water (20 mL).

-

Add a catalytic amount of concentrated hydrochloric acid (1 mL).

-

Stir the solution at room temperature for approximately 3 hours.

-

Causality: The acidic medium catalyzes the hydrolysis of the acetal, regenerating the aldehyde functional group.[10]

-

-

Distill off the ethanol under reduced pressure.

-

Add toluene (100 mL) to the residue and perform a liquid-liquid extraction. Separate the aqueous layer.

-

Wash the organic phase twice with water, dry over sodium sulfate, and evaporate the solvent in vacuo.

-

Purify the final product, 4-fluoro-3-phenoxy-benzaldehyde, via vacuum distillation to yield a colorless oil.[6]

Key Applications in Industry and Research

4-Fluoro-3-phenoxybenzaldehyde is not an end-product but a crucial building block whose value is realized in the synthesis of more complex, high-value molecules.[1]

-

Agrochemicals : This is the largest area of application. The compound is a cornerstone intermediate in the manufacture of synthetic pyrethroid insecticides, such as cyfluthrin, permethrin, and paprothrin.[2][3][13] The final products are valued for their high efficacy in crop protection and pest control.[13]

-

Pharmaceuticals : The compound is a versatile intermediate in drug discovery and development.[3][9] Its unique structure is incorporated into scaffolds for various therapeutic agents, including:

-

Material Science : In the production of advanced materials, it serves as a monomer or building block for specialty polymers.[9] These polymers often exhibit enhanced thermal stability and chemical resistance, making them suitable for the automotive and aerospace industries.[9] It is also a precursor in the synthesis of liquid crystal materials.[5]

-

Fine Chemicals : Its reactivity allows for its use in creating a diverse array of other organic molecules, including novel dyes, pigments, and fragrance compounds.[2][9]

Spectroscopic and Analytical Profile

Standard analytical techniques are used to confirm the identity and purity of 4-Fluoro-3-phenoxybenzaldehyde.

| Technique | Purpose and Available Data | Source |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR confirms the presence and integration of aromatic and aldehyde protons. ¹³C NMR identifies the number of unique carbons. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom. | [8][14] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available and are used to identify key functional groups, such as the strong C=O stretch of the aldehyde (around 1700 cm⁻¹) and C-O stretches of the ether linkage. | [8] |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the compound's identity. | [15] |

| Raman Spectroscopy | FT-Raman spectra are available, offering complementary vibrational information to IR spectroscopy. | [8] |

| Gas Chromatography (GC) | Primarily used to assess the purity of the compound. | [7][9] |

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source |

|---|

|

| GHS07 | H302 : Harmful if swallowed. H319 : Causes serious eye irritation. |[8][16] | |

| GHS09 | H411 : Toxic to aquatic life with long lasting effects. | |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[17]

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.

-

Skin Protection : Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[16]

-

Respiratory Protection : For nuisance exposures or if ventilation is inadequate, use an approved respirator with appropriate cartridges (e.g., type ABEK).[16]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[17]

Storage Recommendations

-

Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18] Recommended storage temperatures vary, with some sources suggesting 2-8 °C.[3]

-

Inert Atmosphere : The compound is noted to be air-sensitive.[7] For long-term storage and to maintain purity, it is best stored under an inert gas like nitrogen or argon.[3]

References

- 1. CAS 68359-57-9: 4-Fluoro-3-phenoxybenzaldehyde [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Fluoro-3-phenoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. labproinc.com [labproinc.com]

- 8. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) MS spectrum [chemicalbook.com]

- 16. capotchem.com [capotchem.com]

- 17. downloads.ossila.com [downloads.ossila.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde (CAS: 68359-57-9)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of 4-Fluoro-3-phenoxybenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers and professionals in drug development, agrochemical synthesis, and material science. While the topic requested was "3-Fluoro-4-phenoxybenzaldehyde," extensive database searches confirm that the scientifically cataloged and commercially available compound is 4-Fluoro-3-phenoxybenzaldehyde (CAS: 68359-57-9) . This document will focus exclusively on this validated structure.

The guide details the compound's fundamental physicochemical properties, spectroscopic profile, and established synthetic pathways. A core focus is placed on the causality behind its chemical reactivity, particularly the influence of its unique trifunctional structure: an electrophilic aldehyde group, an electron-withdrawing fluorine atom, and a bulky phenoxy ether linkage. These features make it a crucial building block for complex molecular architectures, notably in the synthesis of modern pyrethroid insecticides and various pharmaceutical agents.[1][2] This whitepaper consolidates technical data, field-proven protocols, and safety information to serve as an essential resource for laboratory and industrial applications.

Physicochemical and Structural Properties

4-Fluoro-3-phenoxybenzaldehyde is characterized by the molecular formula C₁₃H₉FO₂ and a molecular weight of 216.21 g/mol .[3][4] Its structure features a benzaldehyde core substituted with a fluorine atom at position 4 and a phenoxy group at position 3. This specific arrangement of functional groups dictates its physical properties and chemical behavior.

The fluorine atom, through its strong inductive electron-withdrawing effect (-I), enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[5] The phenoxy group adds steric bulk and contributes to the molecule's overall hydrophobicity and solubility in organic solvents.[3][6]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉FO₂ | [3][4][7] |

| Molecular Weight | 216.21 g/mol | [3][7][8][9] |

| CAS Number | 68359-57-9 | [3][4][8] |

| IUPAC Name | 4-fluoro-3-phenoxybenzaldehyde | [4] |

| Appearance | Colorless to light yellow liquid or low-melting solid | [3][7] |

| Density | 1.209 - 1.23 g/mL at 25 °C | [3][8][9] |

| Boiling Point | 102-104 °C at 0.1 mmHg; 135 °C at 2 mmHg | [3][10][11] |

| Refractive Index | n20/D 1.583 | [8] |

| Solubility | Soluble in ethanol, acetone, DMSO; insoluble in water | [7] |

Synthesis and Reaction Chemistry

The synthesis of 4-Fluoro-3-phenoxybenzaldehyde is a multi-step process that requires careful control to achieve high purity. The most common industrial approach involves the targeted functionalization of a simpler fluorinated benzene derivative.

General Synthetic Strategy

A validated synthetic route begins with 4-fluorobenzaldehyde.[1] This precursor undergoes electrophilic aromatic substitution (bromination) to install a bromine atom, yielding 3-bromo-4-fluorobenzaldehyde. The aldehyde group is highly reactive and would interfere with the subsequent etherification step; therefore, it is temporarily "protected" by converting it into an acetal (e.g., a dioxolane). This protected intermediate can then safely undergo a copper-catalyzed condensation reaction with potassium phenolate to form the desired carbon-oxygen bond. The final step is the acidic hydrolysis (deprotection) of the acetal to regenerate the aldehyde functional group.

Caption: General synthetic workflow for 4-Fluoro-3-phenoxybenzaldehyde.

Exemplary Protocol: Acetal Deprotection

This protocol details the final hydrolysis step to yield the target compound from its ethylene acetal precursor, a method adapted from established patent literature.[10][11]

Materials:

-

4-Fluoro-3-phenoxybenzaldehyde ethylene acetal (1 equivalent, e.g., 26 g, 0.1 mol)

-

Ethanol (e.g., 60 mL)

-

Deionized Water (e.g., 20 mL)

-

Concentrated Hydrochloric Acid (catalytic amount, e.g., 1 mL)

-

Toluene

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal, ethanol, water, and concentrated hydrochloric acid.

-

Reaction Execution: Stir the solution at room temperature for approximately 3 hours to allow for complete hydrolysis of the acetal.

-

Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator under reduced pressure.

-

Workup: Add toluene (e.g., 100 mL) to the remaining aqueous residue. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the aqueous layer. Wash the organic (toluene) phase twice with deionized water (e.g., 2 x 50 mL).

-

Drying: Dry the organic phase over anhydrous sodium sulfate and filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to remove the toluene. The crude residue is then purified by vacuum distillation to yield 4-fluoro-3-phenoxybenzaldehyde as a colorless oil.[11] A typical reported boiling point for this purification is 102°-104° C at 0.1 mm Hg.[11]

Applications in Research and Industry

The unique structural characteristics of 4-Fluoro-3-phenoxybenzaldehyde make it a valuable intermediate in several high-value chemical industries.[3]

Caption: Key application areas for 4-Fluoro-3-phenoxybenzaldehyde.

-

Agrochemicals: This is the largest area of application. The molecule is a cornerstone intermediate in the synthesis of synthetic pyrethroid insecticides.[1][2] The final insecticide molecules often incorporate this fragment to achieve high potency and appropriate metabolic stability.

-

Pharmaceutical Development: In medicinal chemistry, this compound serves as a versatile starting material. It is used in the development of anti-inflammatory and analgesic drugs, as well as more complex therapeutics like kinase inhibitors and antiviral compounds.[3][5][7] The fluoro-phenoxy moiety is often incorporated to modulate the pharmacokinetic properties of a drug candidate.

-

Material Science: The aromatic and fluorinated nature of the molecule makes it a useful monomer or building block for specialty polymers. These materials can exhibit enhanced thermal stability and chemical resistance, finding use in the aerospace and automotive industries.[3][7]

Spectroscopic Characterization

The identity and purity of 4-Fluoro-3-phenoxybenzaldehyde are routinely confirmed using a suite of spectroscopic techniques. Databases such as PubChem and SpectraBase house reference spectra for this compound.[4][12]

-

NMR Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aldehyde proton (downfield, ~9.8-10.0 ppm) and distinct aromatic protons, with coupling patterns influenced by the fluorine and phenoxy substituents.

-

¹³C NMR: The carbonyl carbon will appear significantly downfield (~190 ppm).

-

¹⁹F NMR: A singlet is expected, providing unambiguous evidence of the single fluorine atom.[12]

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be prominent around 1700 cm⁻¹. Additional bands will correspond to C-O-C ether stretching and C-F stretching.[4]

-

Mass Spectrometry: Will show a molecular ion peak corresponding to its molecular weight (216.21 g/mol ).

Safety and Handling

Proper handling of 4-Fluoro-3-phenoxybenzaldehyde is essential for laboratory safety. It is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[8]

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Source(s) |

| Signal Word | - | Warning | [8] |

| Hazard Statements | H302 | Harmful if swallowed. | [8] |

| H411 | Toxic to aquatic life with long lasting effects. | [8] | |

| Precautionary Statements | P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | ||

| P273 | Avoid release to the environment. | [8] | |

| P301+P312+P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [8] | |

| Recommended PPE | - | Eyeshields, chemical-resistant gloves, ABEK-type respirator filter. | [8] |

Conclusion

4-Fluoro-3-phenoxybenzaldehyde (CAS: 68359-57-9) is a high-value chemical intermediate whose utility is derived directly from its distinct molecular architecture. The strategic placement of its aldehyde, fluorine, and phenoxy functionalities provides a powerful tool for synthetic chemists in the agrochemical, pharmaceutical, and material science sectors. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is critical for leveraging its full potential in research and development.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9 | Benchchem [benchchem.com]

- 6. CAS 68359-57-9: 4-Fluoro-3-phenoxybenzaldehyde [cymitquimica.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Fluoro-3-phenoxybenzaldehyde 97 68359-57-9 [sigmaaldrich.com]

- 9. 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9 [chemicalbook.com]

- 10. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]

- 11. 4-Fluoro-3-phenoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

A Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde: Synthesis, Properties, and Applications

An important note on nomenclature: This guide focuses on 4-Fluoro-3-phenoxybenzaldehyde (CAS RN: 68359-57-9) . While the initial request specified 3-Fluoro-4-phenoxybenzaldehyde, the vast majority of published scientific and patent literature pertains to the 4-fluoro-3-phenoxy isomer. This isomer is a key industrial intermediate with well-documented synthesis routes, properties, and applications. We are proceeding with this compound to provide a comprehensive and data-supported technical resource.

Introduction

4-Fluoro-3-phenoxybenzaldehyde is a versatile aromatic aldehyde that has emerged as a critical building block in the synthesis of complex organic molecules. Its structure, which uniquely combines an aldehyde, a fluoro group, and a phenoxy moiety, imparts a high degree of reactivity and functional versatility.[1][2] The fluorine atom at the para-position and the phenoxy group at the meta-position are crucial for the biological activity of many of its derivatives.[3] This strategic arrangement enhances the molecule's stability and reactivity, making it an invaluable intermediate in the pharmaceutical, agrochemical, and materials science sectors.[4] This guide provides an in-depth exploration of its chemical properties, synthesis methodologies, and key applications for professionals in research and development.

Physicochemical and Structural Properties

4-Fluoro-3-phenoxybenzaldehyde is typically a colorless to light yellow, clear liquid under standard conditions.[4] The presence of the fluorine atom enhances its electronic properties, while the phenoxy group contributes to its solubility in a range of organic solvents.[2][4]

Structural Data

| Identifier | Value |

| IUPAC Name | 4-fluoro-3-phenoxybenzaldehyde[5] |

| Synonyms | 2-Fluoro-5-formyldiphenyl Ether, p-Fluoro-m-phenoxybenzaldehyde[2][4] |

| CAS Number | 68359-57-9[6] |

| Molecular Formula | C₁₃H₉FO₂[4] |

| Molecular Weight | 216.21 g/mol [5] |

| SMILES | C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=O)F[5] |

| InChI | 1S/C13H9FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-9H[5] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light orange to yellow clear liquid | [4] |

| Density | 1.2091 g/mL at 25 °C | [7] |

| Boiling Point | 135 °C at 2 mmHg | [4] |

| Refractive Index | n20/D 1.5830 | [7] |

| Flash Point | >110 °C (>230 °F) |

Synthesis and Reaction Mechanisms

The synthesis of 4-fluoro-3-phenoxybenzaldehyde is a multi-step process that requires precise control of reaction conditions. A common industrial route starts from 4-fluorobenzaldehyde and proceeds through bromination and subsequent etherification.

Overall Synthesis Workflow

The following diagram illustrates a typical pathway for the preparation of 4-fluoro-3-phenoxybenzaldehyde, involving the formation of key intermediates.

Caption: General synthesis pathway for 4-Fluoro-3-phenoxybenzaldehyde.

Key Synthesis Steps and Mechanistic Insights

-

Bromination of 4-Fluorobenzaldehyde : The synthesis typically begins with the bromination of 4-fluorobenzaldehyde. To achieve regioselectivity and obtain 3-bromo-4-fluorobenzaldehyde, the reaction is often carried out in oleum, which enhances the electrophilicity of bromine.[8] This step is critical as it positions the bromine atom correctly for the subsequent ether linkage formation.

-

Acetal Protection : The aldehyde group in 3-bromo-4-fluorobenzaldehyde is highly reactive and would interfere with the subsequent Ullmann condensation. Therefore, it is protected as an acetal, commonly an ethylene acetal (a dioxolane derivative), by reacting it with ethylene glycol.[8][9] This protection strategy is a classic and essential step to ensure the subsequent C-O bond formation occurs without side reactions.

-

Ullmann Condensation : The core ether linkage is formed via a copper-catalyzed Ullmann condensation. The 3-bromo-4-fluorobenzaldehyde acetal is reacted with potassium phenolate.[8] The copper catalyst facilitates the nucleophilic aromatic substitution, where the phenoxide displaces the bromide. The choice of copper catalyst (e.g., CuCl, CuO) and solvent are critical variables that affect reaction yield and purity.[8][10] The Ullmann reaction is a powerful method for forming aryl-aryl or aryl-ether bonds.[11]

-

Hydrolysis (Deprotection) : In the final step, the acetal protecting group is removed by acid-catalyzed hydrolysis. A solution of the acetal in an alcohol/water mixture with a catalytic amount of a strong acid (like HCl) regenerates the aldehyde functionality, yielding the final product, 4-fluoro-3-phenoxybenzaldehyde.[9][12][13]

Detailed Laboratory Protocol: Acetal Hydrolysis

This protocol describes the final deprotection step to yield the target compound.

-

Dissolution : Dissolve 26 g (0.1 mol) of 4-fluoro-3-phenoxybenzaldehyde ethylene acetal in a mixture of 60 ml of ethanol and 20 ml of water.[9][12]

-

Acidification : Add 1 ml of concentrated hydrochloric acid to the solution.[9][12]

-

Reaction : Allow the solution to stand at room temperature for 3 hours to ensure complete hydrolysis.[9][12]

-

Solvent Removal : Remove the ethanol from the reaction mixture via distillation under reduced pressure.[9][12]

-

Extraction : Add 100 ml of toluene to the remaining aqueous residue. Separate the organic phase from the water.[9][12]

-

Washing : Wash the organic phase twice with 50 ml portions of water to remove any residual acid and salts.[9][12]

-

Drying and Concentration : Dry the toluene solution over anhydrous sodium sulfate and then evaporate the solvent in vacuo.[9][12]

-

Purification : Purify the resulting residue by vacuum distillation to obtain 4-fluoro-3-phenoxybenzaldehyde as a colorless oil. A typical reported boiling point is 102°-104° C at 0.1 mm Hg.[9][12]

Applications in Industry and Research

The unique structural features of 4-fluoro-3-phenoxybenzaldehyde make it a valuable precursor in several high-value chemical industries.

Agrochemicals: Pyrethroid Insecticides

The primary industrial application of 4-fluoro-3-phenoxybenzaldehyde is as a key intermediate in the synthesis of synthetic pyrethroid insecticides, such as cyfluthrin and permethrin.[3][7] It serves as the precursor to the alcohol moiety of the final ester product.[3] The aldehyde is first reduced to 4-fluoro-3-phenoxybenzyl alcohol, which is then esterified with a suitable carboxylic acid (e.g., a derivative of chrysanthemic acid) to form the active insecticidal compound. The fluoro and phenoxy groups are essential for the molecule's potency and stability.[3]

Caption: Role in Pyrethroid Synthesis.

Pharmaceutical Development

In medicinal chemistry, 4-fluoro-3-phenoxybenzaldehyde is a versatile building block for creating new therapeutic agents.[4] Its structure is incorporated into molecules designed as anti-inflammatory and analgesic drugs.[4] The diaryl ether motif is a common feature in many biologically active compounds, and the specific substitution pattern of this aldehyde allows for targeted modifications to enhance therapeutic efficacy and pharmacokinetic properties.[4]

Materials Science and Other Applications

The reactivity of 4-fluoro-3-phenoxybenzaldehyde also extends to materials science, where it can be used as a monomer or building block for specialty polymers with enhanced thermal and chemical resistance.[4] Furthermore, its derivatives are explored in the synthesis of dyes, fragrances, and other fine chemicals.[1][4]

Safety and Handling

4-Fluoro-3-phenoxybenzaldehyde requires careful handling in a laboratory or industrial setting. It is classified as harmful if swallowed and may cause eye irritation.[5]

GHS Hazard Information

-

Pictograms : GHS07 (Exclamation Mark), GHS09 (Environment)

-

Signal Word : Warning

-

Hazard Statements : H302 (Harmful if swallowed), H411 (Toxic to aquatic life with long-lasting effects)

-

Precautionary Statements : P273 (Avoid release to the environment), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth)

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE) : Wear protective gloves, eyeshields, and a faceshield during handling. Use a suitable respirator if ventilation is inadequate.

-

Storage : Store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[7] Keep the container tightly closed.

Conclusion

4-Fluoro-3-phenoxybenzaldehyde is a high-value chemical intermediate whose importance is firmly established, particularly in the agrochemical industry. Its well-defined synthesis, involving strategic protection and copper-catalyzed bond formation, provides a reliable route to this versatile molecule. For researchers and developers, its unique combination of reactive functional groups offers a powerful platform for creating novel pharmaceuticals, advanced materials, and other specialty chemicals. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in scientific and industrial innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 68359-57-9: 4-Fluoro-3-phenoxybenzaldehyde [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluoro-3-phenoxybenzaldehyde 97 68359-57-9 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 12. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 13. 4-Fluoro-3-phenoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-phenoxybenzaldehyde

Abstract

This compound is a pivotal intermediate in the synthesis of high-value chemical products, most notably in the pyrethroid insecticide industry.[1][2] Its unique molecular architecture, featuring an aldehyde, a fluoro group, and a phenoxy moiety, provides a versatile platform for a variety of organic transformations.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, strategic considerations, and detailed experimental protocols. We will dissect two major routes: a multi-step synthesis involving a protected intermediate and a more direct nucleophilic aromatic substitution. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of its synthesis.

Core Synthetic Principles: The Chemistry of Diaryl Ether Formation

The synthesis of this compound is fundamentally a problem of diaryl ether bond (C-O-C) formation. The two most prevalent strategies leverage the principles of Nucleophilic Aromatic Substitution (SNAr), one of which is the copper-catalyzed variant known as the Ullmann condensation.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is viable when an aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or, in this case, an aldehyde (-CHO) group.[3] These groups polarize the ring, making the carbon atoms attached to leaving groups susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: The nucleophile (in this case, a phenoxide ion) attacks the electrophilic carbon atom bearing the leaving group (a halogen, typically F or Cl), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4]

-

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.[3]

The fluorine atom at the 4-position (para) relative to the aldehyde is an excellent leaving group and its position makes the carbon highly activated, favoring this reaction pathway.[3][5]

Caption: The Addition-Elimination mechanism of SNAr.

The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed method for synthesizing diaryl ethers from aryl halides and phenols.[6][7] It is particularly useful when the aryl halide is not sufficiently activated for a non-catalyzed SNAr reaction to proceed efficiently. The reaction typically requires a copper catalyst (in various forms, from copper powder to copper(I) salts), a base, and often high temperatures in a polar aprotic solvent.[6] The mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide.[7]

Strategic Synthesis Pathways

Two primary, field-proven pathways for the synthesis of this compound are detailed below.

Pathway I: Multi-Step Synthesis from 3-Bromo-4-fluorobenzaldehyde

This robust pathway, extensively documented in patent literature, involves the protection of the reactive aldehyde group, followed by a copper-catalyzed coupling reaction, and concluding with deprotection.[8][9][10] This strategy is exemplary when dealing with sensitive functional groups that might interfere with the main coupling reaction.

Logical Workflow:

-

Protection: The aldehyde group of 3-bromo-4-fluorobenzaldehyde is converted into an acetal (e.g., an ethylene acetal). This is a critical step because the strongly basic and nucleophilic phenoxide used in the next step would otherwise attack the aldehyde carbonyl.

-

Coupling: The protected intermediate, 3-bromo-4-fluoro-benzaldehyde ethylene acetal, undergoes an Ullmann-type condensation with a phenolate (e.g., potassium phenolate) in the presence of a copper catalyst.

-

Deprotection: The acetal is hydrolyzed under mild acidic conditions to regenerate the aldehyde, yielding the final product.[11]

Caption: Workflow for the multi-step synthesis of the target compound.

Pathway II: Direct SNAr from 3,4-Difluorobenzaldehyde

This pathway offers a more direct and atom-economical approach by leveraging the principles of regioselective SNAr. It involves the direct reaction of 3,4-difluorobenzaldehyde with a phenol in the presence of a base.[12]

Causality of Regioselectivity: The key to this pathway is the selective substitution of the fluorine atom at the 4-position. The aldehyde group is a powerful EWG with a strong -M (negative mesomeric) effect. This effect primarily activates the positions ortho and para to it for nucleophilic attack.

-

C4-Fluorine (para): This position is highly activated by the aldehyde group.

-

C3-Fluorine (meta): This position is only weakly activated by the aldehyde's inductive effect.

Therefore, a nucleophile like phenoxide will preferentially attack the more electrophilic C4 position, displacing the para-fluorine atom.

Caption: Direct one-step synthesis via regioselective SNAr.

Experimental Protocols & Data

The following sections provide detailed, step-by-step methodologies based on established literature.

Protocol for Pathway I

This protocol is adapted from validated patent literature.[8][9]

Step 1: Synthesis of 3-bromo-4-fluoro-benzaldehyde ethylene acetal (Protection)

-

To a reaction vessel, add 3-bromo-4-fluoro-benzaldehyde (20.3 g, 0.1 mol) and ethane-1,2-diol (6.8 g, 0.11 mol).

-

Add trimethylchlorosilane (26 g, 0.24 mol) to the mixture.

-

Heat the mixture to 100°C for 3 hours.

-

After cooling to room temperature, add toluene (100 ml) and wash the mixture twice with ice-water (2 x 50 ml).

-

Dry the organic phase over sodium sulfate, filter, and evaporate the solvent in vacuo.

-

Distill the residue under vacuum to obtain 3-bromo-4-fluoro-benzaldehyde ethylene acetal as a colorless oil.

Step 2: Synthesis of 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal (Coupling)

-

This step is performed under an inert atmosphere.

-

In a suitable solvent, combine the 3-bromo-4-fluoro-benzaldehyde ethylene acetal from the previous step with 1.0 to 1.2 molar equivalents of potassium phenolate.

-

Add a catalytic amount of a copper catalyst (e.g., CuI or Cu₂O, 0.1 to 0.5 mol).

-

Heat the reaction mixture to between 130°C and 170°C and stir until the reaction is complete (monitored by TLC or GC).

-

After cooling, dilute the mixture with toluene and filter to remove inorganic salts.

-

The filtrate is concentrated in vacuo to yield the crude product.

Step 3: Synthesis of this compound (Deprotection) [11]

-

Dissolve the crude 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal (26 g, 0.1 mol) in a mixture of ethanol (60 ml) and water (20 ml).

-

Add concentrated hydrochloric acid (1 ml) and allow the solution to stand at room temperature for 3 hours.

-

Distill off the ethanol in vacuo and add toluene (100 ml) to the residue.

-

Separate the aqueous layer. Wash the organic phase twice with water (2 x 50 ml), dry over sodium sulfate, and evaporate in vacuo.

-

Distill the residue under high vacuum to yield pure this compound.

Protocol for Pathway II

This protocol is a representative procedure for a direct SNAr reaction.[12]

-

In a reaction flask, combine 3,4-difluorobenzaldehyde (2.0 mmol), phenol (2.0 mmol), and an excess of potassium carbonate (e.g., 3.0-4.0 mmol).

-

Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 2-4 mL).

-

Heat the mixture in an oil bath at 120-140°C for 30 minutes to several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture in an ice-water bath.

-

Add water (approx. 6-10 mL) to precipitate the crude product.

-

Stir thoroughly, then collect the solid product by vacuum filtration.

-

The crude solid can be purified by recrystallization (e.g., from a heptane/dichloromethane system or ethanol) to yield the final product.

Comparative Data Summary

| Parameter | Pathway I (Multi-Step) | Pathway II (Direct SNAr) |

| Starting Material | 3-Bromo-4-fluorobenzaldehyde | 3,4-Difluorobenzaldehyde |

| Key Reagents | Ethane-1,2-diol, Potassium Phenolate | Phenol, K₂CO₃ |

| Catalyst | Copper (I) salt | None (Base mediated) |

| Number of Steps | 3 (Protection, Coupling, Deprotection) | 1 |

| Typical Yield | ~80-90% (overall reported in patents)[8][9][11] | Good to excellent, variable with conditions |

| Key Advantage | Robust, well-controlled, protects sensitive aldehyde | Atom economical, fewer steps |

| Key Disadvantage | Lower overall atom economy, more steps | Requires careful control of regioselectivity |

Conclusion

The synthesis of this compound can be accomplished effectively through multiple strategic pathways. The multi-step approach starting from 3-bromo-4-fluorobenzaldehyde offers a highly controlled and robust method, ideal for large-scale production where process control is paramount. The use of a protecting group for the aldehyde ensures that the sensitive functionality is preserved during the key copper-catalyzed C-O bond formation. Conversely, the direct SNAr pathway from 3,4-difluorobenzaldehyde presents a more elegant and atom-economical alternative. Its success hinges on the inherent electronic properties of the substrate, which direct the regioselective substitution at the para-position. The choice between these pathways will ultimately depend on factors such as the availability and cost of starting materials, desired scale, and the specific process capabilities of the laboratory or manufacturing facility.

References

- 1. nbinno.com [nbinno.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]

- 9. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 10. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Solubility of 4-Fluoro-3-Phenoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-fluoro-3-phenoxybenzaldehyde (CAS: 68359-57-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] For researchers, process chemists, and formulation scientists, a deep understanding of this compound's solubility characteristics is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring successful formulation. This document delineates the physicochemical properties of 4-fluoro-3-phenoxybenzaldehyde, explores the theoretical principles governing its solubility, presents detailed experimental protocols for solubility determination, and discusses the critical factors that influence its behavior in various solvent systems.

Core Compound Properties and Physicochemical Profile

4-Fluoro-3-phenoxybenzaldehyde is an aromatic compound featuring a benzaldehyde moiety substituted with a fluorine atom and a phenoxy group.[4] This unique combination of functional groups dictates its chemical reactivity and physical properties, including its solubility profile. The fluorine atom enhances reactivity, while the phenoxy group contributes to its hydrophobic character.[4] The aldehyde functional group is a primary site for various chemical transformations.[4]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 68359-57-9 | [5][6][7] |

| Molecular Formula | C₁₃H₉FO₂ | [1][7][8] |

| Molecular Weight | 216.21 g/mol | [1][7][8] |

| Appearance | Colorless to light orange/yellow clear liquid or white to pale yellow crystalline powder | [2][8][9] |

| Melting Point | 30-31°C to 70-75°C (Varies with purity) | [8][10] |

| Boiling Point | 102-104°C @ 0.1 mmHg; 320-325°C (decomposes at atmospheric pressure) | [8][11][12] |

| Density | ~1.209 - 1.25 g/mL at 20-25°C | [6][8][13] |

| Refractive Index | n20/D ~1.583 | [6][13] |

Note: The variability in reported physical state (liquid vs. solid) and melting point suggests that the compound can exist as a low-melting solid or supercooled liquid at or near standard ambient temperature, highly dependent on its purity.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[14][15] The molecular structure of 4-fluoro-3-phenoxybenzaldehyde provides clear indicators of its expected solubility.

-

Nonpolar Characteristics : The two aromatic rings (the benzene and phenoxy groups) are inherently nonpolar and hydrophobic. This large, nonpolar surface area is the dominant structural feature, suggesting poor solubility in polar solvents.

-

Polar Characteristics : The aldehyde group (-CHO) contains a polar carbonyl (C=O) bond, and the carbon-fluorine (C-F) bond is also polar. These groups introduce a degree of polarity to the molecule. However, the molecule lacks strong hydrogen bond-donating groups (like -OH or -NH).

-

Overall Polarity : The molecule is best described as moderately polar, with a dominant nonpolar character. This explains its observed insolubility in water and good solubility in various organic solvents.[2][8] The phenoxy group specifically enhances its compatibility and solubility within a range of organic solvents.[2]

The logical relationship between the molecule's structure and its solubility is depicted below.

Caption: Relationship between molecular structure and solubility.

Qualitative and Quantitative Solubility Data

Based on available technical data, the qualitative solubility of 4-fluoro-3-phenoxybenzaldehyde has been established in several common laboratory solvents.

| Solvent | Type | Solubility | Source(s) |

| Water | Polar Protic | Insoluble | [8] |

| Ethanol | Polar Protic | Soluble | [8] |

| Acetone | Polar Aprotic | Soluble | [8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [8] |

While precise quantitative data (e.g., in mg/mL or molarity) is not widely published, it can be determined empirically using standardized laboratory protocols. The following sections provide detailed methodologies for this purpose.

Experimental Protocols for Solubility Determination

For drug development and process chemistry, determining the thermodynamic equilibrium solubility is crucial. The shake-flask method is the gold-standard for this measurement due to its reliability.[16]

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the concentration of a saturated solution in thermodynamic equilibrium with an excess of the solid compound.[16]

Causality: The extended equilibration time (typically 24-48 hours) is essential to ensure that the dissolution process has reached a true equilibrium, providing a thermodynamically accurate solubility value rather than a kinetically influenced one.[17]

Methodology:

-

Preparation: Add an excess amount of 4-fluoro-3-phenoxybenzaldehyde to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is critical to ensure saturation is achieved and maintained.[16]

-

Equilibration: Agitate the mixture at a constant, controlled temperature using a shaker or orbital incubator for a predetermined period (e.g., 24 to 48 hours). The pH of the suspension should be measured at the beginning and end of the experiment to ensure it remains constant.[16]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a solvent-compatible, non-adsorptive filter, e.g., 0.22 µm PTFE).

-

Sample Dilution: Carefully extract a precise aliquot of the clear supernatant and dilute it with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique as described in Section 5.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

The general workflow for this protocol is visualized below.

Caption: Workflow for the Shake-Flask Solubility Method.

Analytical Techniques for Quantification

Accurate quantification of the dissolved solute is the final, critical step in solubility determination. For 4-fluoro-3-phenoxybenzaldehyde, several robust analytical methods are suitable.

A. High-Performance Liquid Chromatography (HPLC) HPLC is a preferred method for its specificity and sensitivity.[18]

-

Principle: A reversed-phase HPLC method (e.g., using a C18 column) can effectively separate the analyte from any potential impurities. Detection is typically performed using a UV detector set to a wavelength of maximum absorbance (λ_max).

-

Justification: The aromatic structure and carbonyl group are strong chromophores, making UV detection highly effective.[19] Purity assessments for this compound are commonly performed via HPLC, indicating its suitability for quantification.[8]

B. UV-Vis Spectroscopy For a rapid and simpler analysis, UV-Vis spectroscopy is a viable option.

-

Principle: This technique relies on the Beer-Lambert law, which correlates absorbance with concentration.[20] The presence of conjugated pi systems in the aromatic rings and the carbonyl group leads to strong UV absorbance.[20][21]

-

Methodology: A calibration curve must first be generated by measuring the absorbance of several standard solutions of known concentrations. The absorbance of the unknown sample can then be used to determine its concentration by interpolating from this curve.

C. ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy The presence of a fluorine atom makes ¹⁹F NMR an exceptionally powerful and specific tool.

-

Principle: ¹⁹F NMR is a quantitative technique that can determine the concentration of a fluorine-containing analyte relative to a known internal standard that also contains fluorine.[22][23]

-

Justification: This method offers significant advantages: it is highly selective as there are no background signals from the sample matrix or most solvents, and it is non-destructive.[22][24] This makes it ideal for complex mixtures or for confirming results from other methods.

Caption: Analytical workflow for solubility quantification.

Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature.[14] This relationship should be determined empirically if the compound is to be used in processes with variable temperature profiles, such as crystallization.

-

pH: 4-fluoro-3-phenoxybenzaldehyde is a neutral organic molecule lacking strongly acidic or basic functional groups that would ionize in response to changes in aqueous pH.[25][26] Therefore, its solubility is expected to be largely independent of pH within a stable range. However, at extreme pH values, chemical degradation via hydrolysis of the ether linkage could occur, which would indirectly affect solubility measurements.[1]

-

Solvent Polarity: As established, solvent choice is the most critical factor. The compound's solubility will be highest in organic solvents with polarities that match its own moderately polar, yet largely hydrophobic, character.

Applications in Research and Development

A thorough understanding of solubility is not merely academic; it is essential for the practical application of 4-fluoro-3-phenoxybenzaldehyde.

-

Process Chemistry: Knowledge of solubility in various solvents is critical for selecting appropriate reaction media and for designing efficient crystallization-based purification protocols.

-

Drug Discovery: As a key building block for active pharmaceutical ingredients (APIs), its solubility behavior informs reaction setup and purification of subsequent, more complex molecules.[1][2]

-

Formulation Science: For applications in agrochemicals, understanding solubility is key to developing stable and effective formulations, such as emulsifiable concentrates or suspension concentrates.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CAS 68359-57-9: 4-Fluoro-3-phenoxybenzaldehyde [cymitquimica.com]

- 5. 4-Fluoro-3-phenoxybenzaldehyde 97 68359-57-9 [sigmaaldrich.com]

- 6. 4-氟-3-苯氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9 | TCI AMERICA [tcichemicals.com]

- 10. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 11. 4-Fluoro-3-phenoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 12. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]

- 13. 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9 [chemicalbook.com]

- 14. youtube.com [youtube.com]

- 15. chem.ws [chem.ws]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 18. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iptsalipur.org [iptsalipur.org]

- 20. youtube.com [youtube.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. scribd.com [scribd.com]

An In-Depth Spectroscopic Guide to 4-Fluoro-3-phenoxybenzaldehyde for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for 4-Fluoro-3-phenoxybenzaldehyde

4-Fluoro-3-phenoxybenzaldehyde (CAS: 68359-57-9) is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring a fluorinated benzaldehyde core linked to a phenoxy group, imparts a unique combination of reactivity and stability, making it a valuable building block in modern organic synthesis.[2] The aldehyde group is a versatile handle for transformations, the fluorine atom modulates electronic properties and metabolic stability, and the phenoxy moiety adds steric bulk and lipophilicity.

For researchers in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount.[3] A failure to fully characterize this intermediate can lead to downstream synthetic failures, impurities in final active compounds, and misinterpreted biological data. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to unequivocally identify and qualify 4-Fluoro-3-phenoxybenzaldehyde. The methodologies and interpretations presented herein are grounded in established principles and are designed to provide a self-validating system for compound verification.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide. Understanding this spatial arrangement is the first step in predicting and interpreting the spectral output.

Caption: Molecular structure of 4-Fluoro-3-phenoxybenzaldehyde with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For 4-Fluoro-3-phenoxybenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete structural fingerprint.

Expert Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of 4-Fluoro-3-phenoxybenzaldehyde and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for aromatic ethers and aldehydes and its single residual solvent peak (δ ≈ 7.26 ppm) that typically does not interfere with aromatic signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex multiplets in the aromatic region.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program with a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale using the TMS reference.

¹H NMR Spectral Data (Predicted)

Disclaimer: Experimental data for this specific compound is not publicly available. The following data is a high-confidence prediction based on established chemical shift principles and spectral data of analogous structures.[4]

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H7 (Aldehyde) | 9.95 | Singlet (s) | 1H | N/A |

| H6 | 7.65 | Doublet of doublets (dd) | 1H | J = 8.5, 2.1 |

| H2 | 7.50 | Doublet (d) | 1H | J = 2.1 |

| H5 | 7.28 | Doublet of doublets (dd) | 1H | J = 8.5, 8.5 (t) |

| H2'/H6' | 7.45 | Triplet (t) | 2H | J = 7.9 |

| H4' | 7.25 | Triplet (t) | 1H | J = 7.4 |

| H3'/H5' | 7.15 | Doublet (d) | 2H | J = 8.1 |

Interpretation:

-

Aldehyde Proton (H7): The signal at 9.95 ppm is highly deshielded and appears as a sharp singlet, which is characteristic of an aldehyde proton with no adjacent proton neighbors.[4]

-

Benzaldehyde Ring (H2, H5, H6): These three protons form a complex spin system influenced by the fluorine at C4. H5 is coupled to the adjacent fluorine (a large coupling) and H6 (a smaller ortho coupling), appearing as a triplet (or more accurately, a doublet of doublets with similar J values). H6 is coupled to H5 (ortho) and H2 (meta), resulting in a doublet of doublets. H2 shows only a small meta-coupling to H6.

-

Phenoxy Ring (H2'-H6'): The protons of the unsubstituted phenoxy ring are less complex. H2'/H6' and H3'/H5' are chemically equivalent due to free rotation around the C-O bond, resulting in the expected triplet-triplet-doublet pattern for a monosubstituted benzene ring.

¹³C NMR Spectral Data (Predicted)

| Assigned Carbon | Chemical Shift (δ, ppm) | Key Features |

| C7 (C=O) | 190.5 | Low intensity, characteristic of a carbonyl carbon. |

| C4 (C-F) | 164.0 (d, ¹JCF ≈ 255 Hz) | Large doublet splitting due to one-bond C-F coupling. |

| C1' | 155.0 | Deshielded due to ether oxygen. |

| C3 | 145.0 (d, ²JCF ≈ 12 Hz) | Two-bond coupling to fluorine. |

| C1 | 131.5 | |

| C2'/C6' | 130.0 | |

| C6 | 128.5 (d, ³JCF ≈ 5 Hz) | Three-bond coupling to fluorine. |

| C4' | 125.5 | |

| C2 | 121.0 | |

| C3'/C5' | 119.5 | |

| C5 | 118.0 (d, ²JCF ≈ 22 Hz) | Two-bond coupling to fluorine. |

Interpretation:

-

Carbonyl Carbon (C7): The peak at ~190.5 ppm is diagnostic for an aldehyde carbonyl.[4]

-

Carbon-Fluorine Coupling: The most telling feature is the signal for C4, which appears as a large doublet with a coupling constant (¹JCF) around 255 Hz. This is unambiguous evidence for a fluorine atom directly attached to an aromatic carbon. The adjacent carbons (C3, C5) and the more distant C6 also show smaller couplings, confirming the substitution pattern.

-

Aromatic Region: The remaining 10 aromatic carbons appear in the typical region of 118-155 ppm. The signals can be fully assigned using advanced 2D NMR techniques like HSQC and HMBC, which correlate proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by probing their vibrational frequencies.

Expert Protocol: IR Spectrum Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Apply a single drop of neat 4-Fluoro-3-phenoxybenzaldehyde liquid directly onto the ATR crystal.

-

Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Data Analysis: Label the significant peaks and compare their wavenumbers (cm⁻¹) to correlation tables for functional group identification.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3060 | Medium | C-H Stretch | Aromatic C-H |

| ~2850, ~2750 | Weak | C-H Stretch | Aldehyde C-H (Fermi doublet) |

| ~1705 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde |

| ~1580, ~1480 | Strong | C=C Stretch | Aromatic Ring |

| ~1240 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1200 | Strong | C-F Stretch | Aryl Fluoride |

Interpretation: The IR spectrum provides definitive evidence for the core functional groups.

-

Aldehyde Group: The most prominent peak is the intense, sharp absorption at ~1705 cm⁻¹, which is the classic stretching frequency for a conjugated aromatic aldehyde.[5] The two weaker bands around 2850 and 2750 cm⁻¹ are the characteristic C-H stretch of the aldehyde proton, often seen as a doublet.

-

Aryl Ether Linkage: A strong absorption around 1240 cm⁻¹ corresponds to the asymmetric C-O-C stretching of the diaryl ether, confirming the presence of the phenoxy group.[5]

-

Aromatic and Fluoro Groups: Strong bands in the 1600-1450 cm⁻¹ region confirm the aromatic rings, while the C-F stretch appears as a strong band around 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, reveals the molecule's building blocks. It serves as the final piece of confirmatory evidence.

Expert Protocol: MS Data Acquisition (EI-GC/MS)

-

Methodology Choice: Electron Ionization (EI) is an excellent choice for this molecule as it is relatively volatile and produces rich, reproducible fragmentation patterns that are useful for structural confirmation.

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., ethyl acetate) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any minor impurities before it enters the ion source.

-

Ionization: Bombard the gaseous molecules with high-energy electrons (typically 70 eV) in the ion source. This will eject an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Analysis: Analyze the resulting ions in a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to piece together the molecular structure.

MS Spectral Data

| m/z | Proposed Fragment | Formula | Interpretation |

| 216 | [M]⁺• | [C₁₃H₉FO₂]⁺• | Molecular Ion |

| 187 | [M - CHO]⁺ | [C₁₂H₉FO]⁺ | Loss of the formyl radical (-CHO) |

| 123 | [C₇H₄FO]⁺ | Cleavage of the ether bond, forming the fluorobenzoyl cation | |

| 95 | [C₆H₄F]⁺ | Subsequent loss of CO from the m/z 123 fragment | |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the ether bond |

Interpretation and Fragmentation Pathway: The mass spectrum corroborates the structure confirmed by NMR and IR. The molecular ion peak will appear at m/z 216, consistent with the molecular formula C₁₃H₉FO₂.[6] The fragmentation pattern can be logically deduced as follows:

Caption: Proposed EI fragmentation pathway for 4-Fluoro-3-phenoxybenzaldehyde.

Integrated Spectral Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build an unshakeable structural proof.

Caption: Integrated workflow for the spectroscopic validation of the target compound.

This integrated approach provides multiple, independent points of verification. The molecular weight from MS is confirmed by the proton and carbon count in NMR. The functional groups identified by IR (aldehyde, ether) are confirmed by their characteristic signals in the NMR and by the logical fragmentation patterns observed in the mass spectrum. This cross-validation is the hallmark of rigorous scientific characterization.

References

Navigating the Chemistry of 3-Fluoro-4-phenoxybenzaldehyde: A Technical Guide to Safety and Hazards

Introduction: 3-Fluoro-4-phenoxybenzaldehyde is an aromatic compound of significant interest in the fields of pharmaceutical and agrochemical synthesis.[1] Its unique molecular architecture, featuring a fluorine atom and a phenoxy group on the benzaldehyde ring, imparts specific reactivity and properties that make it a valuable intermediate in the creation of more complex molecules.[1] However, as with any specialized chemical reagent, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research.

This guide provides an in-depth examination of the safety and hazards associated with this compound. It is designed for researchers, chemists, and drug development professionals who handle this compound, offering a synthesis of critical safety data, field-proven handling protocols, and risk mitigation strategies. The information presented herein is compiled from authoritative safety data sheets and chemical databases to ensure accuracy and reliability.

Note on Isomer Specificity: The user requested information on "this compound." However, publicly available safety data and commercial availability predominantly correspond to its isomer, 4-Fluoro-3-phenoxybenzaldehyde (CAS No. 68359-57-9). This guide is based on the data for the latter, as it is the compound researchers are most likely to encounter. Users should always verify the specific isomer they are handling by consulting the container label and supplier-provided Safety Data Sheet (SDS).

Section 1: Hazard Identification and Classification

The primary step in safe chemical handling is a comprehensive understanding of its intrinsic hazards. 4-Fluoro-3-phenoxybenzaldehyde is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2]

GHS Classification

The compound is consistently identified with the following GHS hazard statements:

| Hazard Class | Category | Hazard Statement | GHS Code |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 |

| Serious Eye Irritation | Category 2 / 2A | Causes serious eye irritation | H319 |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | Toxic to aquatic life with long lasting effects | H411 |

Data compiled from multiple sources.[2][3]

The corresponding GHS pictogram is the exclamation mark (GHS07), and for environmental hazards, the environment pictogram (GHS09) is also applicable.[4] The signal word is "Warning".[2][4]

Summary of Primary Hazards

-

Acute Oral Toxicity: The primary health hazard is acute toxicity if ingested.[5] Swallowing the chemical can be harmful.[4]

-

Serious Eye Irritation: Direct contact with the eyes is expected to cause serious irritation.[2][4]

-

Environmental Hazard: The substance is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6] Release into the environment should be strictly avoided.[7]

It is crucial to note that for many aspects, the toxicological properties have not been fully investigated.[4][6] Therefore, the absence of a specific hazard warning does not imply the substance is benign. A precautionary approach is always warranted.

Section 2: Toxicological Profile

While comprehensive toxicological data is limited, the existing information provides a clear basis for risk assessment.

-

Acute Effects:

-

Oral: Harmful if swallowed.[2] Ingestion may lead to adverse health effects. If swallowed, call a POISON CENTER or doctor if you feel unwell and rinse the mouth.[5]

-

Inhalation: May cause respiratory irritation.[4][8] In case of inhalation, the individual should be moved to fresh air.[4][7]

-

Dermal: Skin irritation is a potential hazard, though not as prominently classified as eye irritation.[8] Standard practice is to wash off immediately with plenty of water if skin contact occurs.[4][6]

-

Eye: Causes serious eye irritation.[2][8] Immediate and thorough rinsing with water for at least 15 minutes is critical upon contact.[4][6]

-

-

Chronic Effects & Carcinogenicity:

Section 3: Physical and Chemical Properties

Understanding the physical properties of a substance is essential for designing safe storage and handling procedures.

| Property | Value | Source |

| CAS Number | 68359-57-9 | [2] |

| Molecular Formula | C₁₃H₉FO₂ | [2][4] |

| Molecular Weight | 216.21 g/mol | [2][4] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][5] |

| Boiling Point | 310 °C (initial); 135 °C at 2 mmHg | [1][7] |

| Flash Point | >110 °C (>230 °F) | [7] |

| Density | ~1.21 - 1.23 g/cm³ at 25 °C | [1][7] |

| Solubility | No data available for water solubility. Phenoxy group suggests compatibility with organic solvents. | [1][7] |

The high flash point indicates that the substance is not highly flammable, but it is a combustible liquid.[9]

Section 4: Safe Handling and Storage Protocols

Adherence to rigorous laboratory protocols is the cornerstone of safety when working with 4-Fluoro-3-phenoxybenzaldehyde.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 68359-57-9|4-Fluoro-3-phenoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. capotchem.com [capotchem.com]

- 5. 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9 | TCI AMERICA [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. home.miracosta.edu [home.miracosta.edu]

An In-depth Technical Guide to a Key Synthetic Building Block: 4-Fluoro-3-phenoxybenzaldehyde

A Note on Isomeric Specificity: This guide focuses on 4-Fluoro-3-phenoxybenzaldehyde (CAS No. 68359-57-9) . While the initial inquiry specified the 3-fluoro-4-phenoxy isomer, a comprehensive search of scientific literature and commercial databases reveals a scarcity of technical data for that specific compound. In contrast, 4-Fluoro-3-phenoxybenzaldehyde is a well-documented, commercially available, and industrially significant intermediate. Given its established role in drug discovery and agrochemical development, this guide has been structured to provide an in-depth analysis of this readily available and highly relevant isomer for the intended audience of researchers and drug development professionals.

Introduction & Strategic Importance

4-Fluoro-3-phenoxybenzaldehyde is a versatile aromatic compound that serves as a high-value intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a reactive aldehyde group, a stabilizing phenoxy moiety, and a reactivity-modulating fluorine atom, makes it a critical building block in diverse chemical sectors.[2] The strategic placement of these functional groups provides a unique handle for synthetic chemists to construct elaborate molecular architectures, particularly in the fields of pharmaceuticals and agrochemicals.[1][3]

The fluorine atom enhances the molecule's metabolic stability and binding affinity in biological systems, while the aldehyde group is a prime site for transformations like condensation, oxidation, and reduction.[2] This combination of features has cemented its role as an indispensable precursor for a range of commercial products, most notably for the alcohol component of many synthetic pyrethroid insecticides.[3] This guide offers a detailed exploration of its synthesis, chemical properties, reactivity, and core applications.

Synthesis Methodologies

The principal route for synthesizing 4-Fluoro-3-phenoxybenzaldehyde involves the formation of a diaryl ether linkage, most commonly through a copper-catalyzed Ullmann-type condensation reaction. This is typically followed by the introduction or deprotection of the aldehyde functional group.

Primary Synthetic Pathway: Ullmann Condensation

A prevalent and patented method involves the reaction of a protected 3-bromo-4-fluorobenzaldehyde derivative with a phenolate.[4] The aldehyde is often protected as an acetal to prevent side reactions during the copper-catalyzed ether formation.

Logical Workflow for Synthesis:

Caption: Key steps in the synthesis of 4-Fluoro-3-phenoxybenzaldehyde.

Detailed Experimental Protocol (Adapted from Patent Literature)

The following protocol is a representative example based on established patent methodologies.[4][5][6]